N-(2-phenoxyphenyl)-2-(trifluoromethyl)pyridin-4-amine - 338401-87-9

N-(2-phenoxyphenyl)-2-(trifluoromethyl)pyridin-4-amine

Catalog Number: EVT-2972225
CAS Number: 338401-87-9
Molecular Formula: C18H13F3N2O
Molecular Weight: 330.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Methyl-4-methoxyphenyl)-1-(1-(methoxymethyl) propyl)-6-methyl-1H-1,2,3-triazolo[4,5-c]pyridin-4-amine (SN003)

Compound Description: SN003 is a novel small molecule antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. It exhibits high affinity and selectivity for CRF1 receptors expressed in rat cortex, pituitary, and recombinant HEK293EBNA cells. SN003 effectively inhibits CRF-induced cAMP accumulation and CRF-stimulated adrenocorticotropin hormone release, demonstrating its antagonist properties. []

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate (Pexidartinib)

Compound Description: Pexidartinib, specifically its dihydrochloride salt dihydrate form, functions as a kinase inhibitor and has been studied for its antitumor activity. []

5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7)

Compound Description: U7, a pyrimidin-4-amine derivative, exhibits broad-spectrum insecticidal and fungicidal activity. It demonstrated notable efficacy against Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus, and the fungus Pseudoperonospora cubensis. []

5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine (U8)

Compound Description: Similar to U7, compound U8 displays broad-spectrum insecticidal and fungicidal activities. Its effectiveness against My. separata and the fungus P. cubensis highlights its potential as a pesticide. []

3-ethyl-1-methyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide (1a)

Compound Description: Compound 1a served as a lead compound in the development of novel fungicides. It led to the exploration of pyrimidin-4-amine derivatives as potential antifungal agents. []

5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

Compound Description: HNPC-A9229 represents a significant advancement in fungicide development. It demonstrates superior fungicidal activity against Puccinia sorghi and Erysiphe graminis while exhibiting lower toxicity to rats compared to its predecessors. []

N-(furan-2-ylmethyl)-2-trifluoromethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine (Compound 1)

Compound Description: This compound is a 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivative synthesized and characterized for its potential antitumor activity. []

N-(3-silatranylpropyl)-2-trifluoromethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine (Compound 2)

Compound Description: This is another 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivative synthesized and characterized for its potential antitumor activity. It shows more potent antitumor activity against BCG-823 than 5-fluorouracil (5-FU). []

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-(2-morpholinoethyl)picolinamide Derivatives

Compound Description: These derivatives are diaryl ureas containing a pyridine moiety, designed based on the anticancer drug sorafenib. []

N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA)

Compound Description: NPPA is a potential template for drug design against chronic myelogenous leukemia (CML). It exhibits an energy affinity of ΔG = -10.3 kcal mol-1 when docked with the enzyme kinase (PDB ID 2hyy), interacting with key residues involved in CML inhibition. [, ]

Ir(tfmpiq)2(acac) (tfmpiq = 1-(2,6-bis(trifluoromethyl)pyridin-4-yl)isoquinoline, acac = acetylacetone)

Compound Description: This iridium(III) complex is a highly efficient orange-red phosphor with a quantum yield of 42%. It has potential applications in organic light-emitting diodes (OLEDs). []

Ir(tfmpqz)2(acac) (tfmpqz = 4-(2,6-bis(trifluoromethyl)pyridin-4-yl)quinazoline)

Compound Description: Similar to the previous compound, this is another iridium(III) complex exhibiting orange-red photoluminescence with a remarkable quantum yield of 91%. It is also a potential candidate for OLED applications. []

N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate

Compound Description: This compound is a derivative of 1,3,4-oxadiazol-2-amine, synthesized using a CoII-catalyzed reaction. []

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309, Bimiralisib)

Compound Description: Bimiralisib is a potent pan-class I PI3K inhibitor that also targets mTOR kinase. It is orally bioavailable, crosses the blood-brain barrier, and is under investigation as a potential anticancer agent. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

Compound Description: This compound acts as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It shows potential for central nervous system disorders by increasing cerebrospinal fluid glycine levels. []

(2S)-N-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-3-(6-(4-cyanophenyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-2-hydroxy-2-methylpropanamide (30a)

Compound Description: Compound 30a is a potent and selective topical androgen receptor antagonist with promising potential for treating androgenetic alopecia (AGA). It exhibits favorable pharmacokinetic properties and promotes hair growth in preclinical models. []

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist. It is extensively metabolized, and one of its metabolic pathways involves the formation of an unusual N-acetylglucosamine conjugate in cynomolgus monkeys. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a novel phosphodiesterase 4 (PDE4) inhibitor with an improved therapeutic index compared to earlier generation inhibitors. It shows potential as an anti-inflammatory agent with reduced emetic side effects. []

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride

Compound Description: This compound, derived from 1-isonicotinoyl-4-phenylthiosemicarbazide, represents a 1,3,4-oxadiazole derivative. Its structure is characterized by a nearly planar arrangement with specific dihedral angles between its ring systems. []

4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione

Compound Description: Derived from 1-isonicotinoyl-4-phenylthiosemicarbazide, this compound represents a 1,2,4-triazole derivative. Unlike the previous compound, it exhibits a non-planar structure with significant dihedral angles between the phenyl, pyridyl, and triazole rings. []

4-(5-(2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamido)-4-(o-tolyl)pyridin-2-yl)-1-methyl-1-((phosphonooxy)methyl)piperazin-1-ium chloride hydrochloride (Fosnetupitant)

Compound Description: Fosnetupitant is a neurokinin-1 receptor antagonist used to prevent acute and delayed nausea and vomiting associated with chemotherapy. It is a prodrug that is metabolized to its active form, netupitant. []

3-Chloro-5-(trifluoromethyl)pyridin-2-amine

Compound Description: This compound serves as an intermediate in the synthesis of the fungicide fluazinam. Its crystal structure reveals a planar molecular arrangement stabilized by intermolecular hydrogen bonds. []

Di-pyridin-2-yl-[4-(2-pyridin-4-yl-vinyl)-phenyl]-amine

Compound Description: This compound acts as a highly selective chemosensor for Hg2+ and MeHgI ions. Its interaction with these ions induces noticeable changes in its UV-vis and fluorescence spectra, enabling visual detection. []

2-(Trifluoromethyl)quinazolin-4(3H)-imines

Compound Description: This class of compounds is synthesized via a palladium-catalyzed three-component reaction involving isocyanides, 2,2,2-trifluoro-N-(2-iodophenyl)acetimidoyl chlorides, and amines. []

N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine

Compound Description: The crystal structure of this compound reveals a nearly planar thienopyridine system forming a dihedral angle with the attached dihydroimidazole ring. It exhibits intermolecular hydrogen bonding patterns, leading to a supramolecular helical chain structure in the crystal lattice. []

C-7-Substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine Derivatives

Compound Description: This class of compounds, synthesized using palladium-catalyzed Suzuki reactions, shows potential antibacterial activity against both Gram-positive and Gram-negative bacteria. []

N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine

Compound Description: This compound crystallizes with two symmetry-independent molecules in the asymmetric unit, exhibiting slight variations in conformation. Its crystal structure reveals intra- and intermolecular hydrogen bonding patterns. []

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (Taranabant, MK-0364)

Compound Description: Taranabant is a potent, selective, and orally bioavailable cannabinoid-1 receptor inverse agonist, investigated for the treatment of obesity. Its structure exhibits rigidity along the C11-N13-C14-C16-C17 backbone but more flexibility around the C8-C11 and C8-O7 bonds. [, ]

(E)-(2-(2-hydroxybenzylidene)hydrazinyl)(pyridin-4-yl)methaniminium

Compound Description: This compound, synthesized through an environmentally friendly method, exhibits DNA binding capabilities, as indicated by hypochromism in electronic absorption titration studies. Its crystal structure reveals a monoclinic system with the P21/n space group. []

4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives

Compound Description: These derivatives are potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme involved in extracellular matrix remodeling. They demonstrate efficacy in reducing fibrosis in preclinical models and hold promise as potential treatments for fibrotic diseases. []

7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine

Compound Description: This compound exhibits a unique crystal structure with a flattened boat conformation of the triazine ring. Intermolecular hydrogen bonds create three types of chains, contributing to the compound's overall structural arrangement. []

(R)-N-(1-phenylethyl)-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

Compound Description: This enantiomer represents a 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivative synthesized and characterized for its potential antitumor activity. It exhibits a specific crystal structure belonging to the tetragonal system. []

(S)-N-(1-phenylethyl)-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

Compound Description: Similar to its enantiomeric counterpart, this compound is also a 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivative studied for potential antitumor activity. It has a distinct crystal structure, also belonging to the tetragonal system. []

9,9-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]xanthene-based Fluorinated Polyimides

Compound Description: These polymers are designed for low-dielectric-constant applications. They demonstrate good solubility, film-forming ability, thermal stability, and mechanical properties. []

6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine Derivatives

Compound Description: These derivatives demonstrate potent adenosine A2A receptor antagonist activity, making them promising candidates for Parkinson's disease treatment. They show excellent efficacy in preclinical models of Parkinson's disease. []

Ir(III) Based Carbene Complexes Bearing Asymmetric Di-N-Aryl 6-(trifluoromethyl)-2H-imidazo[4,5-b]pyridin-2-ylidene Chelates

Compound Description: These complexes are designed as efficient blue phosphors for organic light-emitting diodes (OLEDs). They exhibit high photoluminescence quantum yields and have been incorporated into OLED devices with promising results. []

cis-Bis(1,10-phenanthroline-κ2N,N′)bis(pyridin-4-amine-κN1)ruthenium(II) bis(hexafluoridophosphate)

Compound Description: This ruthenium(II) complex exhibits a distorted octahedral coordination geometry with two cis-configured 1,10-phenanthroline ligands and two 4-aminopyridine ligands. Its crystal structure is stabilized by N—H⋯F hydrogen bonding interactions. []

cis-Bis(2,2′-bipyridine-κ2N,N′)bis(pyridin-4-amine-κN1)ruthenium(II) bis(hexafluoridophosphate) acetonitrile monosolvate

Compound Description: This ruthenium(II) complex also adopts a distorted octahedral configuration with two cis-configured 2,2′-bipyridine ligands and two 4-aminopyridine ligands. Its crystal structure is stabilized by N—H⋯F hydrogen bonding interactions. []

5-Methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-amine

Compound Description: This compound exhibits a planar molecular structure with a polarized electronic distribution in the nitroaniline portion. Its crystal packing is characterized by N-H···N and C-H···O hydrogen bonds, forming chains with alternating R(2)(2)(6) and R(2)(2)(16) ring motifs. []

N-(methyl(oxo)(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ6-sulfanylidene)cyanamide

Compound Description: This compound crystallizes in the monoclinic system with the P21/c space group. Its structure is characterized by the presence of a trifluoromethyl group and a sulfanylidene moiety. []

{[Cu2(L)(H2O)2]·(5DMF)(4H2O)}n (Cu-FMOF-NH2; H4L = 3,5-bis(2,4-dicarboxylic acid)-4-(trifluoromethyl)aniline)

Compound Description: Cu-FMOF-NH2 is a water-stable fluorinated Cu(II) metal-organic framework (MOF). It demonstrates promising electrocatalytic activity for urea oxidation reaction (UOR), surpassing the performance of some previously reported catalysts. []

N,N′-bis(pyridin-n-ylmethyl)ethanedithiodiamides (n = 2, 3, 4)

Compound Description: This series of isomeric compounds demonstrates different conformational preferences depending on the position of the pyridyl ring substitution. The N,N′-bis(pyridin-2-ylmethyl)ethanedithioamide (n = 2) adopts a planar conformation, while the n = 3 and n = 4 isomers exhibit conformations with orthogonal pyridyl rings due to intramolecular hydrogen bonding and steric effects. []

9-butyl-6-[2-(pyridin-4-yl)ethenyl]carbazol-3-amine

Compound Description: This compound crystallizes with two independent molecules in the asymmetric unit, exhibiting different conformations. Its crystal packing involves weak N—H⋯N hydrogen bonds forming chains along the [] direction. []

5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine

Compound Description: This compound demonstrates potent inhibitory activity against the Kv1.5 potassium channel, showing promise as a potential therapeutic agent for cardiovascular diseases. It exhibits good selectivity over the hERG channel and demonstrates efficacy in preclinical models of atrial and ventricular effective refractory period prolongation. []

Properties

CAS Number

338401-87-9

Product Name

N-(2-phenoxyphenyl)-2-(trifluoromethyl)pyridin-4-amine

IUPAC Name

N-(2-phenoxyphenyl)-2-(trifluoromethyl)pyridin-4-amine

Molecular Formula

C18H13F3N2O

Molecular Weight

330.31

InChI

InChI=1S/C18H13F3N2O/c19-18(20,21)17-12-13(10-11-22-17)23-15-8-4-5-9-16(15)24-14-6-2-1-3-7-14/h1-12H,(H,22,23)

InChI Key

JJNZKLJLJNDRCO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC3=CC(=NC=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.